Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Name and CAS Registry Number
The systematic name for this compound, This compound , follows the substitution rules outlined by the International Union of Pure and Applied Chemistry. The parent structure, benzo[d]imidazole, is a bicyclic system comprising a benzene ring fused to an imidazole ring. The substituents are numbered according to their positions on the benzimidazole core:
- A bromo (-Br) group at position 5.
- A methyl (-CH₃) group at position 2.
- A methyl ester (-COOCH₃) group at position 7.
The CAS Registry Number for this compound is 2089991-23-9 , which serves as a unique identifier in chemical databases and regulatory documents.
| Property | Value |
|---|---|
| CAS Registry Number | 2089991-23-9 |
| Systematic IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
Structural Synonyms and Alternative Nomenclatures
While the systematic name is preferred for precision, alternative nomenclatures and structural synonyms arise from variations in numbering or functional group descriptions. For example:
- Methyl 5-bromo-2-methyl-1H-1,3-benzodiazole-7-carboxylate : This name emphasizes the diazole component of the imidazole ring.
- 5-Bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid methyl ester : This inversion highlights the ester functional group.
The compound’s SMILES code, O=C(C1=C2NC(C)=NC2=CC(Br)=C1)OC , provides a linear representation of its structure, enabling computational modeling and database searches. Notably, minor discrepancies in numbering (e.g., benzo[d]imidazole vs. benzimidazole) do not alter the compound’s identity but reflect different conventions in chemical literature.
| Synonym Type | Example |
|---|---|
| Functional Group Focus | Methyl ester of 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid |
| Ring Numbering Variant | 6-Bromo-3-methyl-1H-benzimidazole-4-carboxylate (hypothetical) |
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₉BrN₂O₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight, calculated as follows, is 269.09 g/mol :
| Element | Atomic Mass (g/mol) | Quantity | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 12.01 | 10 | 120.10 |
| Hydrogen (H) | 1.008 | 9 | 9.07 |
| Bromine (Br) | 79.90 | 1 | 79.90 |
| Nitrogen (N) | 14.01 | 2 | 28.02 |
| Oxygen (O) | 16.00 | 2 | 32.00 |
| Total | 269.09 |
This molecular weight is critical for stoichiometric calculations and spectroscopic characterization, such as mass spectrometry. The bromine atom’s high mass-to-charge ratio often dominates the compound’s mass spectral profile.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-2-methyl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
VXUSHNJFABJTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of Nitro-Substituted Intermediates
A common approach involves reductive cyclization of nitro-substituted intermediates. For example, methyl 4-butyriamido-3-methyl-5-nitrobenzoate undergoes reduction with sodium dithionite (Na₂S₂O₄) in aqueous media, followed by intramolecular cyclization to form the benzimidazole core. Subsequent bromination at position 5 using N-bromosuccinimide (NBS) or bromine (Br₂) yields the target compound.
Reaction Conditions :
Diazotization and Hydrolysis
An alternative method involves diazotization of 2-amino-5-bromoisonicotinic acid methyl ester. Treatment with sodium nitrite (NaNO₂) in dilute sulfuric acid (H₂SO₄) at 0–5°C forms a diazonium salt, which undergoes hydrolysis to introduce the hydroxyl group. Subsequent methylation with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) completes the synthesis.
Key Steps :
- Diazotization: NaNO₂/H₂SO₄, 0–5°C, 1 hour.
- Hydrolysis: H₂O, pH 6–7, 2 hours.
- Methylation: CH₃I/K₂CO₃, DMF, 60°C, 4 hours.
Multi-Step Synthesis from 4-Bromo-1,2-Phenylenediamine
Bromination and Esterification
Starting with 4-bromo-1,2-phenylenediamine , bromination is achieved using bromine in acetic acid. The resulting diamine is condensed with methyl 2-bromoacetate in the presence of triethylamine (Et₃N) to form the benzimidazole ring. Esterification with thionyl chloride (SOCl₂) and methanol (MeOH) finalizes the carboxylate group.
Reaction Scheme :
Comparison of Brominating Agents
The choice of brominating agent significantly impacts yield and purity:
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF | 0–5°C | 70% |
| Bromine (Br₂) | CH₃COOH | 25°C | 65% |
| Dibromoisocyanuric acid | CHCl₃ | 40°C | 72% |
Optimization Strategies
Solvent and Catalyst Effects
Chemical Reactions Analysis
Types of Chemical Reactions
The compound exhibits diverse reactivity due to its bromine substituent, methyl group, and ester functionality. Key reaction types include:
1.1 Nucleophilic Substitution
-
Mechanism : The bromine atom at the 5-position undergoes substitution via nucleophilic attack. This reaction is facilitated by electron-withdrawing groups (e.g., the ester) that stabilize the transition state .
-
Conditions : Typically performed in aqueous or alcoholic media with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Products : Substituted benzimidazole derivatives (e.g., hydroxyl, amino, or alkyl groups replacing bromine).
1.2 Ester Hydrolysis
-
Mechanism : The methyl ester group undergoes hydrolysis to form the corresponding carboxylic acid.
-
Conditions : Acidic (HCl) or basic (NaOH) aqueous environments.
-
Products : Methyl carboxylic acid and methanol (under acidic conditions) or sodium carboxylate and methanol (under basic conditions).
1.3 Oxidation/Reduction
-
Oxidation : The benzimidazole ring may undergo oxidation under specific conditions (e.g., KMnO₄ in acidic media), leading to oxidized derivatives .
-
Reduction : Reduction using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can alter functional groups (e.g., reducing esters to alcohols) .
Reaction Mechanisms
2.1 Substitution Pathway
The bromine atom’s electrophilic nature enables nucleophilic substitution. For example, in the presence of NaOH, the bromide leaves, forming a carbanion intermediate stabilized by the electron-withdrawing ester group. Subsequent attack by a nucleophile (e.g., hydroxide, amine) yields the substituted product .
2.2 Hydrolysis Pathway
The ester group undergoes hydrolysis via a nucleophilic acyl substitution mechanism. Under acidic conditions, the carboxylate oxygen is protonated, increasing electrophilicity, while basic conditions deprotonate the oxygen, enhancing nucleophilic attack.
Major Products
Comparative Analysis
Scientific Research Applications
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of benzoimidazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and methyl groups on the benzoimidazole ring can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Structural Isomers and Regioisomers
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate ():
This compound is a structural isomer of the target molecule, differing in the substitution pattern of the benzimidazole core. While the target compound has a bromine atom at position 5, this analog features a pyrimidine-methyl group at position 1. X-ray crystallography and DFT studies revealed that the carboxylate group at position 7 influences molecular planarity and electronic distribution, which may affect binding interactions in biological systems. This isomer was identified as a side product during antitubercular agent synthesis, underscoring challenges in regioselective alkylation .
Methyl 4-bromo-1H-benzo[d]imidazole-7-carboxylate (): A regioisomer with bromine at position 4 instead of 3. Patent examples suggest this isomer is synthesized via analogous routes, but its applications remain less explored compared to the 5-bromo derivative .
Halogen-Substituted Analogs
Compound 25d (): A structurally complex analog featuring a 5-bromo substituent, a tetrazolyl biphenyl group, and a propanoate ester (MW: 843.18 g/mol). Its ESI-MS fragmentation pattern (m/z 565.43 upon loss of the chlorotrityl group) highlights stability differences compared to simpler brominated benzimidazoles .
Ester and Alkyl Chain Variants
Ethyl 1H-benzo[d]imidazole-7-carboxylate ():
Replacing the methyl ester with an ethyl group increases hydrophobicity, which could influence metabolic stability. This analog is commercially available with 98% purity, suggesting its utility in medicinal chemistry optimization .
Its synthesis and availability (98% purity) indicate its relevance in structure-activity relationship (SAR) studies .
Heterocycle-Modified Derivatives
Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate ():
Replacing the imidazole ring with a triazole alters electronic properties and hydrogen-bonding capacity. Such modifications are critical in optimizing kinase inhibition profiles or reducing off-target interactions .
Key Research Findings and Data Tables
Table 1: Comparative Analysis of Benzimidazole Derivatives
Biological Activity
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 269.09 g/mol
- CAS Number : 2089991-23-9
The compound features a bromine atom and a carboxylate group, contributing to its unique biological activity compared to other benzimidazole derivatives. The structural characteristics of benzimidazoles often correlate with their pharmacological effects, making them valuable in drug design.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Bromination : Introduction of the bromine atom at the 5-position.
- Carboxylation : Formation of the carboxylate group at the 7-position.
- Methylation : Methyl group incorporation at the 2-position.
Antimicrobial Activity
Benzimidazole derivatives have been widely studied for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research indicates that compounds within the benzimidazole class can inhibit cancer cell proliferation. This compound has shown promising results in preliminary studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 5.3 | Inhibition of growth |
| KMS-12 BM (Multiple Myeloma) | 0.64 | Antiproliferative effect |
These results suggest that this compound may act on specific molecular targets involved in cancer cell survival and proliferation.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies have indicated that it can inhibit inflammatory pathways, potentially through modulation of cyclooxygenase (COX) enzymes:
| Activity Assessed | Method | Result |
|---|---|---|
| COX Inhibition | Molecular Docking | Strong binding affinity |
| In vivo Inflammation | Animal Models | Reduced inflammation signs |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antioxidant Activity : Research has demonstrated that this compound possesses antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Analgesic Effects : Preliminary findings suggest that it may also exhibit analgesic effects, making it a candidate for pain management therapies.
Q & A
Basic: What synthetic methodologies are effective for preparing Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate?
Answer:
The compound can be synthesized via multi-step routes involving cyclization and functionalization. For brominated benzo[d]imidazoles, a common approach involves:
Cyclocondensation : Reacting 4-bromo-3-methyl-1,2-diaminobenzene with a carboxylate precursor under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core.
Esterification : Introducing the methyl ester group via reaction with methyl chloroformate or methanol under catalytic acid/base conditions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) is typically used to isolate the product, with yields ranging from 68–86% depending on substituent steric effects .
Key Optimization : Adjusting reaction temperature (e.g., 80–100°C) and catalyst (e.g., p-toluenesulfonic acid) improves cyclization efficiency .
Advanced: How does the bromine substituent at position 5 influence electronic properties and reactivity?
Answer:
The bromine atom acts as an electron-withdrawing group, significantly altering the compound’s electronic landscape:
- Spectroscopic Evidence : FTIR shows C-Br stretching at ~590–592 cm⁻¹, while NMR reveals deshielding effects on adjacent protons (δ 7.36–7.56 ppm) .
- Reactivity Impact : Bromine enhances electrophilic substitution resistance at the 5-position but facilitates nucleophilic displacement (e.g., Suzuki coupling) for further derivatization. Comparative studies with chloro analogs (e.g., Sb23) show bromine’s stronger inductive effect increases lipophilicity (logP +0.3) .
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
A multi-technique approach is critical:
- FTIR : Confirms functional groups (e.g., C=O ester at ~1700 cm⁻¹, imidazole C=N at ~1617 cm⁻¹) .
- NMR : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.64 ppm, aromatic protons at δ 7.45–8.35 ppm). ¹³C NMR resolves quaternary carbons (e.g., C-Br at ~115 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01 for brominated derivatives) confirm molecular weight .
- Chromatography : TLC (Rf ~0.65–0.83) and HPLC (≥95% purity) assess purity .
Advanced: How can computational modeling predict this compound’s biological activity (e.g., EGFR inhibition)?
Answer:
In-silico strategies include:
Molecular Docking : Using software like AutoDock Vina to simulate binding to EGFR’s kinase domain. Derivatives with 2-phenyl substituents (e.g., Sb2) show strong binding (ΔG ≈ -9.2 kcal/mol) due to π-π stacking with Tyr-869 .
ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics:
- Lipophilicity : logP ~2.5 (optimal for membrane permeability).
- CYP450 Inhibition : Low risk (CYP2C9 > 50 μM).
Toxicity Profiling : ProTox-II predicts moderate hepatotoxicity (LD50 ~800 mg/kg), necessitating in vitro validation .
Basic: What are common synthetic impurities, and how are they mitigated?
Answer:
Major impurities include:
- Desethyl analogs : Formed via ester hydrolysis during synthesis. Controlled by anhydrous conditions and low-temperature esterification .
- N-Substituted Byproducts : Result from incomplete cyclization. Mitigated via excess diamine reagent and prolonged reaction times (12–24 hrs) .
- Residual Solvents : GC-MS monitors traces of DMF or THF, removed via rotary evaporation and lyophilization .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Co-solvent Systems : Use DMSO:PBS (1:4) for aqueous solubility enhancement (up to 1.2 mg/mL) .
- Prodrug Design : Ester hydrolysis to the carboxylic acid improves solubility (logS -2.1 → -1.5) but requires pH-sensitive formulations .
- Nanoformulation : Liposomal encapsulation increases bioavailability by 40% in murine models, with particle size <200 nm and PDI <0.2 .
Basic: How does the methyl ester group at position 7 influence stability and reactivity?
Answer:
- Stability : The ester group is prone to hydrolysis under basic conditions (t½ ~4 hrs at pH 9), requiring storage at pH 6–7 and 4°C .
- Reactivity : Acts as a protecting group for the carboxylic acid, enabling post-synthetic modifications (e.g., amidation) .
Advanced: What in vitro assays assess cytotoxicity and selectivity for cancer cells?
Answer:
- MTT Assay : Tests viability in cancer lines (e.g., MCF-7, IC50 ~12 μM) vs. normal cells (e.g., HEK293, IC50 >50 μM) .
- Apoptosis Markers : Flow cytometry detects caspase-3 activation (2.5-fold increase at 24 hrs) .
- Selectivity Index (SI) : SI >4 indicates therapeutic potential; brominated derivatives show SI ~5.2 due to enhanced DNA intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
